![molecular formula C11H9NO3 B351373 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one CAS No. 34797-29-0](/img/structure/B351373.png)

2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one

Descripción general

Descripción

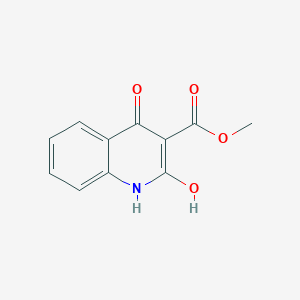

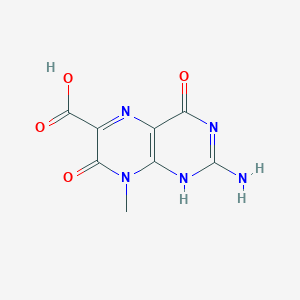

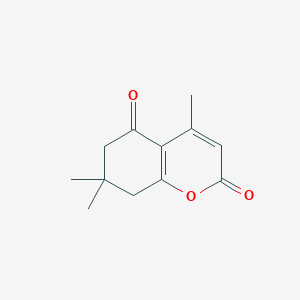

“2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one” is a derivative of oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . They are important functionalized skeletons and play a crucial role in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . The exact structure would depend on the relative position of the heteroatoms and the double bonds .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be diverse and complex. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Direcciones Futuras

The future directions in the research of “2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one” and its derivatives could involve the development of new synthesis methods that are more efficient and cost-effective . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic agents .

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit a wide range of biological activity

Mode of Action

The exact mode of action of 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one is currently unknown due to the lack of specific studies on this compound. It’s known that similar compounds interact with their targets leading to changes at the molecular level . The specific interactions and resulting changes would depend on the nature of the target.

Biochemical Pathways

Related compounds have been found to affect various biochemical pathways . The specific pathways and downstream effects would depend on the compound’s targets and mode of action.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities . The specific effects would depend on the compound’s targets, mode of action, and the biochemical pathways it affects.

Propiedades

IUPAC Name |

2-(2-oxopropyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)6-10-12-9-5-3-2-4-8(9)11(14)15-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMQUBSLDQSAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NC2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione 3-oxide](/img/structure/B351335.png)

![7-Phenylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B351366.png)